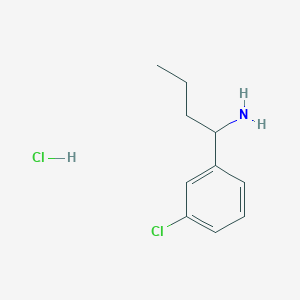
1-(3-Chlorophenyl)butan-1-amine hydrochloride
Übersicht
Beschreibung
“1-(3-Chlorophenyl)butan-1-amine hydrochloride” is a chemical compound with the molecular formula C10H15Cl2N and a molecular weight of 220.14 g/mol. It is a powder at room temperature .
Synthesis Analysis
The synthesis of amines like “this compound” can be achieved through various methods. One common method is the reduction of nitriles or amides and nitro compounds . Another method involves reactions involving alkyl groups: S N 2 reactions of alkyl halides, ammonia, and other amines .Molecular Structure Analysis
The molecular structure of “this compound” consists of a butan-1-amine group attached to a 3-chlorophenyl group.Chemical Reactions Analysis
Amines, including “this compound”, are known for their ability to act as weak organic bases . They can react with acids to form salts soluble in water .Physical And Chemical Properties Analysis
“this compound” is a powder at room temperature . As an amine, it has the ability to act as a weak organic base .Wissenschaftliche Forschungsanwendungen
Metabolic Pathways and Detoxication
The study of chloroprene metabolism reveals that it undergoes transformation into several metabolites, including monoepoxides and electrophilic chlorinated aldehydes and ketones. The detoxication of these metabolites involves pathways with glutathione (GSH) and epoxide hydrolase (EH), highlighting the role of 1-(3-Chlorophenyl)butan-1-amine derivatives in understanding detoxication mechanisms. The identification of GSH conjugates such as 1-hydroxy-4-(S-glutathionyl)butan-2-one and 1,4-bis-(S-glutathionyl)butan-2-one in liver microsomes across species (rats, mice, and humans) illustrates the complex detoxification processes and species-specific metabolic responses (Munter, Cottrell, Golding, & Watson, 2003).
Chemical Synthesis and Screening
In the realm of chemical synthesis, the coupling of core amino compounds with carboxylic acids via amide bond formation creates a minilibrary for screening against cancer cell lines. The use of butan-1-amine as a core compound in these syntheses provides insights into potential cytotoxicity mechanisms against MCF-7 and A549 cells, showcasing the chemical's application in drug discovery and development (Chiang et al., 2009).
Pharmacological Research Tools
The discovery of nonpeptidic agonists for the urotensin-II receptor, such as 3-(4-chlorophenyl)-3-(2-(dimethylamino)ethyl)isochroman-1-one hydrochloride, exemplifies the utilization of 1-(3-Chlorophenyl)butan-1-amine derivatives in developing new pharmacological tools. These compounds serve as both research tools and potential drug leads, offering a pathway to understand receptor functions and interactions (Croston et al., 2002).
Novel Amine Detection Methods
The synthesis of chlorophyll derivatives for optical detection of amines demonstrates an innovative application of 1-(3-Chlorophenyl)butan-1-amine derivatives in environmental and analytical chemistry. These derivatives allow for the selective detection of primary amines, showcasing the versatility of the chemical in creating sensitive and selective sensors for environmental monitoring (Tamiaki et al., 2013).
Medicinal Chemistry Intermediates
The synthesis of 1-(3-chlorophenyl) piperazine and its derivatives from 3-chloroaniline and bis-(2-chloroethyl) amine hydrochloride illustrates the importance of 1-(3-Chlorophenyl)butan-1-amine in medicinal chemistry. These intermediates are crucial for the development of 1,4-N,N-substituted piperazines, highlighting the compound's role in the synthesis of potential therapeutic agents (Mai, 2005).
Safety and Hazards
The safety information for “1-(3-Chlorophenyl)butan-1-amine hydrochloride” indicates that it has some hazards associated with it. The compound has been assigned the GHS07 pictogram, with the signal word “Warning”. Hazard statements include H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .
Eigenschaften
IUPAC Name |
1-(3-chlorophenyl)butan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN.ClH/c1-2-4-10(12)8-5-3-6-9(11)7-8;/h3,5-7,10H,2,4,12H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGBKNEQBZNSVNG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C1=CC(=CC=C1)Cl)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



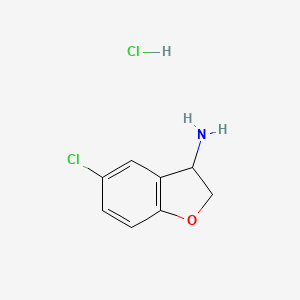
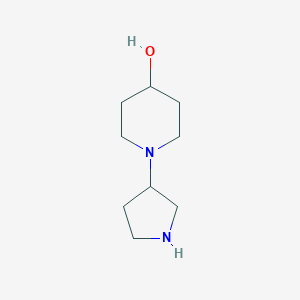

![1-[2-(4-Chlorophenoxy)ethyl]piperidin-4-amine dihydrochloride](/img/structure/B1489349.png)
![3-Chlorofuro[3,4-b]pyridin-5(7H)-one](/img/structure/B1489350.png)

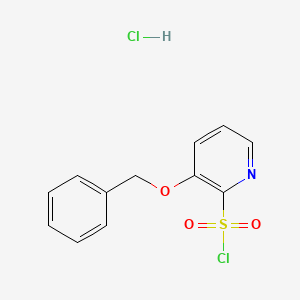
![1-[3-Amino-4-(methylsulfonyl)phenyl]-4-piperidinol](/img/structure/B1489354.png)
![4-{[2-Bromo-4-(sec-butyl)phenoxy]-methyl}piperidine hydrochloride](/img/structure/B1489355.png)

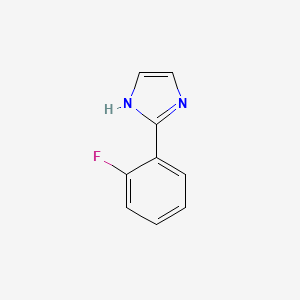

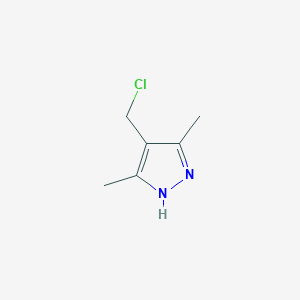
![Methyl (2S,4S)-4-[4-(1,1,3,3-tetramethylbutyl)-phenoxy]-2-pyrrolidinecarboxylate hydrochloride](/img/structure/B1489366.png)